molecular formula C11H15NO2 B174777 tert-Butyl 2-(pyridin-2-yl)acetate CAS No. 150059-62-4

tert-Butyl 2-(pyridin-2-yl)acetate

Cat. No. B174777
CAS RN: 150059-62-4
M. Wt: 193.24 g/mol
InChI Key: QWIGLFXNZSUNPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as “tert-butyl acetate”, has been studied. For instance, the synthesis of tert-butyl acetate via eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been reported .

Scientific Research Applications

1. Catalysts in Acylation Chemistry

Polymethacrylates containing derivatives of pyridin-2-yl, such as tert-Butyl 2-(pyridin-2-yl)acetate, are used as effective catalysts in acylation chemistry. These compounds demonstrate significant catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate. The influence of neighboring groups in the catalytic cycle is a key area of investigation (Mennenga et al., 2015).

2. Structural Analysis and Coordination Behavior

In the field of coordination chemistry, this compound derivatives are synthesized and analyzed for their structure and coordination behavior. For instance, their synthesis via oxidative cyclization and their interaction with cobalt(II) compounds are studied, revealing insights into the planar conformation of molecules and potential for building supramolecular associations (Garza-Ortiz et al., 2013).

3. Water Oxidation Complexes

Compounds related to this compound are utilized in creating complexes for water oxidation. These complexes, when added to aqueous solutions, demonstrate the ability to evolve oxygen, indicating their potential in catalytic processes and energy applications (Zong & Thummel, 2005).

4. Biomimicry in Chemical Transformations

In biomimetic chemistry, this compound derivatives are explored for their role in catalyzing the transformation of primary amides under mild conditions. This research provides insights into the activation mechanism, which is inspired by natural processes (Wybon et al., 2018).

5. Electroluminescent Properties in PLEDs

In the field of optoelectronics, near-infrared emitting binuclear platinum complexes involving derivatives of this compound are investigated. These complexes exhibit notable electroluminescent properties, highlighting their potential application in polymer light-emitting diodes (PLEDs) (Su et al., 2016).

Mechanism of Action

Target of Action

Tert-Butyl 2-(pyridin-2-yl)acetate, also known as Pyridin-2-yl-acetic acid tert-Butyl ester, is a compound that has been studied for its potential antifungal activity . The primary target of this compound is Sterol 14-alpha demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane. The changes in the cell membrane can result in increased permeability and disruption of essential functions, ultimately leading to cell death .

Biochemical Pathways

The action of this compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, the compound prevents the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, which can further disrupt cell function and promote cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been analyzed in silico

Result of Action

The result of this compound’s action is potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound has been shown to exhibit minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .

properties

IUPAC Name

tert-butyl 2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIGLFXNZSUNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565947
Record name tert-Butyl (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150059-62-4
Record name tert-Butyl (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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